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molecular formula C14H10FN B135762 5-(4-fluorophenyl)-1H-indole CAS No. 144104-44-9

5-(4-fluorophenyl)-1H-indole

Cat. No. B135762
M. Wt: 211.23 g/mol
InChI Key: FZEPXXHITBIOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 5-bromoindole (5.00 g, 25.50 mmol) and Pd(Ph3P)4 (1.47 g, 1.28 mmol) in toluene (510 ml). After 30 minutes, add a solution of 4-fluorobenzeneboronic acid (5.35 g, 38.26 mmol) in ethanol (153 ml) then add saturated NaHCO3 (255 ml). Heat to reflux. After 4 hours, cool to ambient temperature, pour into saturated NaCl (250 ml), and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dried, then evaporate to residue. Chromatograph the residue on silica gel eluting with ethyl acetate/hexanes (10/90) to give the title compound: mp 84–89° C. MS (ACPI): m/e 212.0 (M+1). Analysis for C14H10FN: Calcd: C, 79.60; H, 4.77; N, 6.63; found: C, 79.33; H, 4.92; N, 6.64.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
153 mL
Type
solvent
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
510 mL
Type
solvent
Reaction Step Five
Quantity
1.47 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])(O)=O.[Na+].[Na+].[Cl-]>C1(C)C=CC=CC=1.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)=[CH:14][CH:13]=1 |f:2.3,4.5,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
5.35 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
153 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
255 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
510 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
1.47 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with ethyl acetate
WASH
Type
WASH
Details
wash with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporate to residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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